molecular formula C17H19FN4O2 B5481809 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid

1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid

Cat. No. B5481809
M. Wt: 330.36 g/mol
InChI Key: HFPFUSVSYGDAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act as a histone deacetylase (HDAC) inhibitor, which can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. It has also been suggested that it may have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid in lab experiments is its potential as a novel therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its efficacy and safety in vivo. Additionally, it may be useful to explore its potential as a drug delivery system for other therapeutic agents.

Synthesis Methods

The synthesis of 1-(2-aminopyrimidin-4-yl)-3-(2-fluorobenzyl)piperidine-3-carboxylic acid can be achieved using various methods. One of the commonly used methods is the reaction of 2-fluorobenzylamine with 1-(4-bromopyrimidin-2-yl)piperidine-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired compound.

properties

IUPAC Name

1-(2-aminopyrimidin-4-yl)-3-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-13-5-2-1-4-12(13)10-17(15(23)24)7-3-9-22(11-17)14-6-8-20-16(19)21-14/h1-2,4-6,8H,3,7,9-11H2,(H,23,24)(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFUSVSYGDAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC=C2)N)(CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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